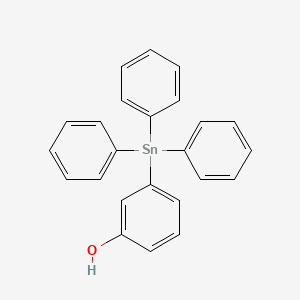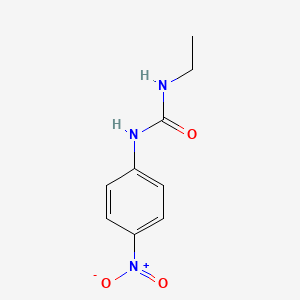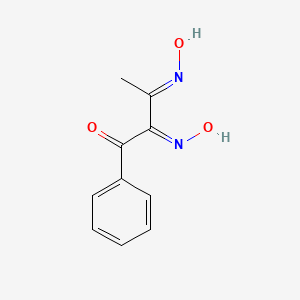
N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexyl and 4-ethylphenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized to maximize efficiency and minimize costs. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-cyclohexyl-2-(4-ethylphenyl)-6-methyl-4-oxo-5-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide .
- N-cyclohexyl-2-(4-ethylphenyl)-6-methyl-4-oxo-5-[3-(propylsulfanyl)propyl]-4H5H6H7H-pyrazolo[15-a]pyrazine-6-carboxamide .
Uniqueness
N-cyclohexyl-2-(4-ethylphenyl)-4-quinolinamine stands out due to its unique quinoline core structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
853331-02-9 |
|---|---|
Molekularformel |
C23H26N2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
N-cyclohexyl-2-(4-ethylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C23H26N2/c1-2-17-12-14-18(15-13-17)22-16-23(24-19-8-4-3-5-9-19)20-10-6-7-11-21(20)25-22/h6-7,10-16,19H,2-5,8-9H2,1H3,(H,24,25) |
InChI-Schlüssel |
WRZHCTQVNIRQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)

![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)










